molecular formula C19H13F2N3O4 B2524787 N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-64-6

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2524787
CAS No.: 946222-64-6
M. Wt: 385.327
InChI Key: VIRBOIOWXFGUEB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core linked to two aromatic substituents: a 3,4-difluorophenyl group via a carboxamide bridge and a 3-nitrophenylmethyl moiety at the N1 position.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRBOIOWXFGUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of fluorine atoms could yield various substituted derivatives .

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Similarities and Substituent Variations

The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is conserved across several analogs (Table 1). Key differences lie in substituent groups, which critically influence physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₄F₂N₃O₄* ~405.34 3,4-difluorophenyl, 3-nitrophenylmethyl
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₁BrN₂O₂ 307.14 3-bromo-2-methylphenyl
1-[(3-Fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-... (G857-0596) C₁₆H₁₁FN₄O₄S 374.35 3-fluorophenylmethyl, 5-nitrothiazolyl
N-(3,4-difluorophenyl)-2-{3-[(3-methoxyphenyl)methyl]-2,4-dioxo-... (F462-0715) C₂₂H₁₇F₂N₅O₄ 453.40 3,4-difluorophenyl, 3-methoxyphenylmethyl, pteridin-2,4-dione
Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances polarity and dipole interactions compared to bromine in or methoxy in F462-0715 . This may improve binding to targets like kinases or proteases.
  • Fluorine Substituents: The 3,4-difluorophenyl group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration relative to non-fluorinated analogs .

Conformational and Crystallographic Insights

  • Planarity and π-Conjugation: The target compound likely adopts a near-planar conformation due to π-conjugation through the amide bridge, similar to the 8.38° dihedral angle observed in . This planarity facilitates intermolecular interactions like hydrogen bonding .

Biological Activity

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article compiles relevant research findings, case studies, and data tables to elucidate the compound's biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dihydropyridine core with multiple functional groups that may influence its biological activity. The presence of fluorine and nitro substituents is notable as these groups can enhance the compound's pharmacological properties.

Chemical Formula

C18H15F2N3O2C_{18}H_{15}F_{2}N_{3}O_{2}

Research indicates that compounds similar to this compound exhibit significant activity as Met kinase inhibitors . The Met kinase pathway is crucial in cancer cell proliferation and survival, making it a target for therapeutic intervention.

Inhibition of Met Kinase

Studies have shown that modifications at specific positions on the pyridine ring enhance enzyme potency and selectivity. For instance, substituents at the 3-position on the pyridine ring have been linked to improved inhibition of Met kinase activity, leading to tumor stasis in xenograft models .

Anticancer Activity

The compound has been evaluated in various preclinical models for its anticancer properties. In particular:

  • Tumor Xenograft Studies : One study demonstrated that an analogue of this compound achieved complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration .

Antioxidant Properties

The antioxidant activity of related compounds has been assessed using DPPH and ABTS radical scavenging assays. While specific data on this compound's antioxidant capacity is limited, related dihydropyridine derivatives generally show promising results in scavenging free radicals .

Antibacterial Activity

While direct studies on antibacterial effects are scarce for this specific compound, related classes of compounds have demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AMet Kinase Inhibitor10
Compound BAntioxidant0.397
Compound CAntibacterial5

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
3Electron-withdrawingIncreased potency against Met
4Electron-donatingDecreased potency

Case Study 1: Efficacy in Tumor Models

In a preclinical study involving GTL-16 human gastric carcinoma xenografts, an analogue of this compound exhibited complete tumor stasis when administered orally. This finding supports the compound's potential as a targeted cancer therapy.

Case Study 2: Safety Profile

The safety profile of similar compounds has been evaluated through phase I clinical trials. These studies indicate favorable pharmacokinetics and low toxicity levels, suggesting that modifications to enhance potency do not compromise safety .

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